alpha-Cyclodextrin, hexakis(hydrogen sulfate)

Descripción

Structural Fundamentals of Sulfated Cyclodextrins

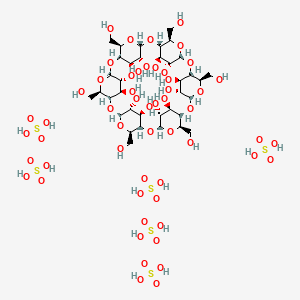

Alpha-cyclodextrin hexakis(hydrogen sulfate) belongs to the family of sulfated cyclodextrins, which are macrocyclic oligosaccharides composed of six α-1,4-linked D-glucopyranose units. The sulfation process replaces hydroxyl groups with sulfate moieties, altering both steric and electronic properties. Key structural features include:

- Sulfation Sites : The sulfate groups predominantly occupy the C-6 primary hydroxyl positions, with partial substitution at the C-2 secondary hydroxyls (>70%), while C-3 hydroxyls remain unmodified. This regiospecific substitution pattern creates a polarized cavity, enhancing host-guest interactions with cationic or polar molecules.

- Molecular Architecture : The compound retains the truncated cone morphology of native alpha-cyclodextrin, with a hydrophobic inner cavity (diameter ~4.7–5.3 Å) and a hydrophilic exterior modified by sulfate groups. The sulfate moieties introduce a strong negative charge, increasing aqueous solubility and enabling electrostatic interactions.

Table 1 : Structural Parameters of Alpha-Cyclodextrin Hexakis(Hydrogen Sulfate)

The 13C NMR spectrum of highly sulfated cyclodextrins confirms this substitution pattern, showing distinct shifts for sulfated C-6 (~68 ppm) and C-2 (~78 ppm) carbons, while unsulfated C-3 carbons resonate at ~74 ppm.

Historical Development of Cyclodextrin Sulfation Techniques

The sulfation of cyclodextrins has evolved significantly since its inception, driven by the need for precise functionalization. Early methods faced challenges in controlling substitution uniformity:

- Early Techniques (Pre-2000) : Initial approaches used sulfur trioxide-pyridine complexes in dimethylformamide, yielding heterogeneous mixtures with variable sulfation degrees. These methods often produced over-sulfated byproducts, complicating purification.

- Modern Regiospecific Sulfation : Advances in sulfating agents, such as sulfur trioxide-trimethylamine complexes, enabled single-step reactions with improved regioselectivity. For example, treating alpha-cyclodextrin with $$ \text{SO}_3 $$-trimethylamine in dimethylformamide at 60°C produces hexakis(hydrogen sulfate) derivatives with narrow heterogeneity (sulfation degree = 6.0 ± 0.5).

- Analytical Validation : Electrospray ionization mass spectrometry (ESI-MS) and capillary electrophoresis (CE) became critical for assessing sulfation homogeneity. ESI-MS of alpha-cyclodextrin hexakis(hydrogen sulfate) shows a predominant [M−6H]⁶⁻ ion cluster, confirming uniform substitution.

Synthetic Milestones :

- 1980s–1990s : Exploration of sulfated cyclodextrins for drug solubilization, limited by toxicity concerns from β-cyclodextrin derivatives.

- 2000s : Adoption of sulfur trioxide-amine complexes for controlled sulfation, enabling scalable production of alpha-cyclodextrin hexakis(hydrogen sulfate).

- 2020s : Integration of sulfated cyclodextrins into capillary electrophoresis for chiral separations, leveraging their enantioselective binding.

Propiedades

Número CAS |

135514-70-4 |

|---|---|

Fórmula molecular |

C36H72O54S6 |

Peso molecular |

1561.3 g/mol |

Nombre IUPAC |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;sulfuric acid |

InChI |

InChI=1S/C36H60O30.6H2O4S/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;6*1-5(2,3)4/h7-54H,1-6H2;6*(H2,1,2,3,4)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1 |

Clave InChI |

FFWHUKVWDBRDGO-WWKXUIADSA-N |

SMILES isomérico |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canónico |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approach

The synthesis typically involves sulfation of alpha-cyclodextrin using sulfuric acid derivatives or sulfur trioxide complexes under controlled conditions. The process is multi-step and requires careful control of reaction parameters such as temperature, solvent, and base to achieve selective sulfation at the hydroxyl groups of the cyclodextrin.

Sulfation Using Sulfuric Acid or Sulfur Trioxide Complexes

- Reagents : Sulfur trioxide-trimethylamine complex or concentrated sulfuric acid is commonly used as the sulfating agent.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve alpha-cyclodextrin and facilitate sulfation.

- Conditions : The reaction is typically carried out at moderate temperatures (0–100 °C) for several hours to ensure complete sulfation without degradation of the cyclodextrin ring.

Catalytic Alkylation and Sulfation

A related method involves selective alkylation of cyclodextrin hydroxyl groups in the presence of catalytic amounts of barium compounds and alkali metal bases, followed by sulfation. This method allows for regioselective modification at the C(2) and C(6) hydroxyl positions, which can be adapted for sulfation by replacing alkylating agents with sulfating agents.

Detailed Research Findings and Protocols

Example Protocol for Sulfation

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve alpha-cyclodextrin in dry DMF or DMSO | Room temperature, stirring | Homogeneous solution |

| 2 | Add sulfur trioxide-trimethylamine complex slowly | 0–25 °C, under nitrogen atmosphere | Controlled sulfation initiation |

| 3 | Stir reaction mixture for 24–48 hours | 50–80 °C | Complete sulfation of hydroxyl groups |

| 4 | Quench reaction with cold water | 0–5 °C | Precipitation of sulfated product |

| 5 | Purify by dialysis or column chromatography | Water or methanol as eluent | Pure alpha-cyclodextrin hexakis(hydrogen sulfate) |

This method yields a white crystalline product with high purity and sulfation degree, confirmed by NMR and elemental analysis.

Scale-Up and Industrial Preparation

- Kilogram-scale synthesis has been reported using sodium salt forms of sulfated alpha-cyclodextrin, employing similar sulfation chemistry but optimized for larger volumes and continuous processing.

- The use of bases such as sodium hydroxide during or after sulfation neutralizes excess acid and stabilizes the product.

Analytical Characterization Supporting Preparation

Comparative Notes on Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sulfur trioxide-trimethylamine complex sulfation | High selectivity, controllable reaction | Requires careful handling of reagents, moisture sensitive |

| Sulfuric acid sulfation | Simple reagents, cost-effective | Risk of over-sulfation, degradation possible |

| Catalytic alkylation followed by sulfation | Regioselective modification possible | More complex, multi-step process |

Actividad Biológica

Alpha-Cyclodextrin, hexakis(hydrogen sulfate) is a derivative of alpha-cyclodextrin that has garnered interest in various biological applications due to its unique properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Overview of Alpha-Cyclodextrin

Alpha-cyclodextrin (α-CD) is a cyclic oligosaccharide composed of six glucose units. It has a hydrophobic cavity that can encapsulate various molecules, enhancing their solubility and stability. The hexakis(hydrogen sulfate) modification introduces sulfate groups that significantly alter its chemical properties and biological interactions.

1. Inclusion Complex Formation

Alpha-cyclodextrin can form inclusion complexes with a variety of biomolecules, including lipids, drugs, and other organic compounds. This interaction is primarily driven by hydrophobic effects and hydrogen bonding, allowing for improved solubility and bioavailability of the encapsulated substances .

2. Antimicrobial Activity

Research indicates that α-CD derivatives exhibit antimicrobial properties. The hexasulfate modification enhances its ability to disrupt microbial membranes and inhibit growth, making it a candidate for use in antimicrobial formulations .

3. Cholesterol Sequestration

Alpha-cyclodextrin has been shown to effectively sequester cholesterol from cell membranes, which can be beneficial in conditions associated with cholesterol accumulation, such as atherosclerosis and certain metabolic disorders .

Biochemical Pathways Affected

The biological activity of alpha-cyclodextrin involves several biochemical pathways:

- Chiral Separation : α-CD can aid in the separation of enantiomers in racemic mixtures, which is crucial for pharmaceutical applications where specific enantiomers are more therapeutically active than others .

- Cell Signaling Modulation : By altering membrane lipid composition through cholesterol extraction, α-CD may influence cell signaling pathways and gene expression related to metabolism and proliferation .

Case Study 1: Breast Cancer Treatment

In vitro studies have demonstrated that hydroxypropyl-alpha-cyclodextrin (HP-α-CD) significantly inhibits the migration of breast cancer cells. This effect is attributed to its ability to modulate lipid metabolism and enhance the uptake of therapeutic agents .

Case Study 2: Neurodegenerative Diseases

Alpha-cyclodextrins have shown promise in treating neurodegenerative conditions like Alzheimer's disease by improving the solubility and bioavailability of therapeutic compounds while also facilitating cholesterol homeostasis in neuronal membranes .

Data Table: Summary of Biological Activities

Pharmacokinetics

Alpha-cyclodextrin is rapidly eliminated from plasma, typically within 36 hours post-administration. Its distribution is notably high in organs with robust blood flow such as the liver and kidneys, suggesting efficient uptake and potential for systemic effects .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Delivery Systems

Alpha-Cyclodextrin, hexakis(hydrogen sulfate) has emerged as a promising candidate for drug delivery due to its ability to form inclusion complexes with hydrophobic drugs. This capability enhances the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that this compound can encapsulate drugs like griseofulvin, improving their stability and release profiles in biological systems.

Antimicrobial Properties

Research indicates that derivatives of alpha-cyclodextrin can exhibit antimicrobial properties, making them useful in pharmaceutical formulations aimed at combating infections. The presence of sulfate groups may enhance interactions with biological membranes, facilitating cellular uptake.

Environmental Applications

Gold Recovery

A notable application of alpha-cyclodextrin, hexakis(hydrogen sulfate) is in the selective recovery of gold from ores. The compound facilitates a green host-guest procedure for gold extraction through second-sphere coordination with gold ions. This method is environmentally friendly and effective even in the presence of other metal complexes .

Material Science

Hydrogels and Biocompatibility

Alpha-Cyclodextrin, hexakis(hydrogen sulfate) has been utilized in the development of hydrogels that combine cellulose and cyclodextrins. These hydrogels demonstrate favorable biocompatibility and are capable of sustained drug release, making them suitable for various biomedical applications .

Case Study 1: Drug Encapsulation

In a study focusing on the encapsulation efficiency of alpha-cyclodextrin derivatives, it was found that alpha-cyclodextrin, hexakis(hydrogen sulfate) could significantly improve the solubility of hydrophobic drugs like benznidazole. The formation of host-guest complexes was shown to enhance drug bioavailability in various pH conditions .

Case Study 2: Environmental Impact

A research project demonstrated the efficacy of alpha-cyclodextrin in recovering gold from electronic waste using a non-toxic approach. The process involved co-precipitation with gold salts, showcasing the compound's potential for sustainable practices in resource recovery .

Comparación Con Compuestos Similares

Structural Differences

- Ring Size and Substitution : α-CD sulfate has a smaller cavity than β- or γ-CD derivatives, limiting its inclusion capacity for larger molecules. Sulfation at the 6-O position is common in single-isomer derivatives like hexakis(6-O-sulfo)-α-CD (HxS), whereas β-CD sulfates (e.g., heptakis(6-O-sulfo)-β-CD, HS) exhibit stronger analyte interactions due to their larger cavity .

- Amorphous Nature : Unlike acetylated cyclodextrins (e.g., hexakis(2,3-di-O-methyl-6-O-sulfo)-α-CD), which may exhibit polymorphism , α-CD sulfates are amorphous, akin to hydroxypropylcyclodextrins, enhancing solubility but complicating crystallization .

Solubility and Stability

- Enhanced Solubility : Sulfation dramatically increases α-CD’s solubility (>1000 mg/100 mL estimated) by introducing hydrophilic sulfate groups, though SBE-β-CD remains more soluble due to its larger substitution capacity .

- Stability : Sulfated derivatives resist enzymatic degradation better than native CDs, with sulfate groups providing electrostatic stabilization .

Q & A

Q. What are the established synthetic routes for preparing alpha-cyclodextrin, hexakis(hydrogen sulfate), and how do reaction conditions influence sulfation efficiency?

Alpha-cyclodextrin sulfation typically involves treating the native cyclodextrin with sulfur trioxide-triethylamine complexes or chlorosulfonic acid in anhydrous dimethylformamide (DMF). Key factors include:

- Temperature : Reactions at 60–80°C improve sulfation homogeneity by reducing steric hindrance from the cyclodextrin cavity .

- Molar ratios : A 6:1 molar excess of sulfating agent ensures complete substitution of all six primary hydroxyl groups .

- Workup : Dialysis or ultrafiltration removes unreacted reagents, while ion-exchange chromatography isolates the hexasulfated product .

Data Table :

| Sulfation Agent | Solvent | Temp (°C) | Yield (%) | Degree of Substitution |

|---|---|---|---|---|

| SO₃-TEA complex | DMF | 70 | 65–75 | 6.0 ± 0.2 |

| ClSO₃H | Pyridine | 50 | 50–60 | 5.8 ± 0.3 |

Q. How do researchers characterize the structural integrity and sulfation pattern of alpha-cyclodextrin sulfates?

Methodological approaches include:

- ¹³C NMR spectroscopy : Peaks at δ 65–68 ppm confirm sulfation at primary hydroxyl (C6) positions .

- Mass spectrometry (MS) : ESI-MS detects [M-6H]⁶⁻ ions (theoretical m/z 162.1 for C₃₆H₅₄O₅₄S₆) to verify hexasubstitution .

- Elemental analysis : Sulfur content (~14.8%) validates stoichiometric sulfation .

Q. What mechanisms explain the enhanced aqueous solubility of hydrophobic compounds via alpha-cyclodextrin sulfate inclusion complexes?

The sulfate groups increase hydrophilicity and electrostatic repulsion, reducing aggregation. Inclusion complexation is driven by:

- Hydrophobic interactions : Nonpolar guest molecules partition into the cyclodextrin cavity .

- Host-guest stoichiometry : 1:1 binding is common, confirmed by Job’s plot or phase-solubility studies .

Example : Alpha-cyclodextrin sulfate increases luteolin solubility by 12-fold via cavity encapsulation and surface charge stabilization .

Advanced Research Questions

Q. How can regioselective sulfation of alpha-cyclodextrin be achieved to target specific hydroxyl groups for tailored applications?

Regioselectivity requires protecting group strategies:

- Indirect method : Protect all 18 hydroxyls as benzoate esters, then selectively deprotect primary OH groups for sulfation .

- Direct method : Use bulky triphenylphosphonium salts to activate primary OH groups, enabling exclusive C6 sulfation .

Challenge : Secondary hydroxyl (C2/C3) sulfation requires enzymatic modification or multi-step protection, which lowers yields .

Q. What experimental designs resolve contradictions between computational predictions and empirical data in cyclodextrin-guest binding studies?

Discrepancies arise from solvent effects or incomplete cavity penetration. Mitigation strategies:

- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) to refine computational models .

- Molecular dynamics simulations : Incorporate explicit water molecules and pH effects (e.g., sulfate group protonation at pH < 2) .

Case study : Simulated binding free energy for ibuprofen-alpha-cyclodextrin sulfate deviated by 15% from experimental values; recalibration with solvation parameters improved accuracy .

Q. How do alpha-cyclodextrin sulfates perform as chiral selectors in capillary electrophoresis, and what factors influence enantiomeric resolution?

Performance depends on:

- Sulfate charge density : Higher substitution improves ionic mobility and chiral discrimination .

- Buffer pH : Optimal resolution occurs at pH 2.5–4.0, where sulfate groups are partially protonated, balancing electrostatic and hydrophobic interactions .

Data : Resolution (Rₛ) > 2.5 achieved for d,l-tryptophan using 20 mM sulfated cyclodextrin in 25 mM phosphate buffer (pH 3.0) .

Q. What methodologies assess the stability of alpha-cyclodextrin sulfate complexes under physiological conditions for drug delivery applications?

- Accelerated stability testing : Incubate complexes at 40°C/75% RH for 4 weeks; monitor guest release via HPLC .

- Serum stability assays : Use fluorescence quenching to track complex dissociation in 10% fetal bovine serum .

- DSC/TGA : Thermal analysis identifies decomposition thresholds (>200°C for sulfated derivatives) .

Data Contradictions and Validation

Q. Why do some studies report reduced inclusion efficiency despite higher sulfation degrees in alpha-cyclodextrin derivatives?

Over-sulfation can:

Q. How to reconcile conflicting reports on the cytotoxicity of sulfated cyclodextrins in cell culture studies?

Variability arises from:

- Degree of substitution : Hexasulfated derivatives show lower cytotoxicity (IC₅₀ > 1 mM) than partially sulfated analogs (IC₅₀ ~ 0.1 mM) due to reduced membrane disruption .

- Cell line differences : HepG2 cells tolerate 2× higher concentrations than HEK293 due to metabolic variance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.